Ethyl spiro[2.3]hexane-5-carboxylate
Description
Ethyl spiro[2.3]hexane-5-carboxylate is a spirocyclic organic compound characterized by a bicyclic framework where a cyclopropane ring is fused to a cyclopentane ring via a shared carbon atom. Its molecular formula is C₉H₁₄O₂, with an ethyl ester group at position 5 and a molecular weight of 170.21 g/mol. The spiro structure confers conformational rigidity, influencing its chemical reactivity and biological interactions .
Synthesis: Industrial production often employs esterification of spiro[2.3]hexane-5-carboxylic acid with ethanol under acid catalysis, followed by purification via distillation or chromatography . Scalable methods like continuous flow synthesis enhance yield and purity .
Properties
IUPAC Name |
ethyl spiro[2.3]hexane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)7-5-9(6-7)3-4-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHLDPLWORQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498003 | |
| Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342616-10-8 | |
| Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[2.3]hexane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, yielding the desired spirocyclic framework in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl spiro[2.3]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The rigid spirocyclic structure can be used to study conformational effects on biological activity, aiding in the design of bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl spiro[2.3]hexane-5-carboxylate depends on its specific application. In chemical reactions, the spirocyclic structure provides a constrained environment that can influence reaction pathways and selectivity. In biological systems, the compound’s rigidity and functional groups can interact with molecular targets, affecting binding affinity and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Solubility : Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl analogs, improving membrane permeability .
- Hydrolysis Rates : Methyl esters hydrolyze faster (e.g., mthis compound) under basic conditions due to reduced steric hindrance .
- Thermal Stability : Ethyl derivatives decompose above 200°C, releasing CO₂, while tert-butyl analogs (e.g., tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) show enhanced stability .
Chemical Reactivity
| Reaction Type | This compound | Methyl Analogue |
|---|---|---|
| Oxidation | Forms spiro[2.3]hexane-5-carboxylic acid (KMnO₄/H⁺) | Same product; faster kinetics |
| Reduction | Yields spiro[2.3]hexane-5-methanol (LiAlH₄) | Similar pathway; lower steric resistance |
| Substitution | Grignard reagents replace ester with alkyl groups | Higher reactivity due to smaller ester |
Research Findings and Case Studies
- Stereochemical Control: Asymmetric synthesis of this compound derivatives via organocatalysis achieves >90% enantiomeric excess, critical for drug development .
- Metabolic Studies : Isotopic labeling (¹³C) tracks ethyl ester hydrolysis in vivo, revealing rapid conversion to carboxylic acid in hepatic tissues .
- Computational Modeling: Molecular docking shows Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate binds GABAₐ receptors with ΔG = -9.2 kcal/mol, surpassing non-spiro analogs .
Biological Activity
Ethyl spiro[2.3]hexane-5-carboxylate is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound possesses a spirocyclic structure characterized by a rigid framework that influences its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 140.18 g/mol. The synthesis typically involves the esterification of spiro[2.3]hexane-5-carboxylic acid with ethanol under acidic conditions, often utilizing catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound is an emerging area of research, with studies indicating potential pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Cytotoxicity : Research has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : The unique conformation of the compound may allow it to interact with neurotransmitter systems, indicating possible neuroprotective roles.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may act as a conformationally restricted analogue of amino acids, influencing enzyme activities and protein interactions.
- Competitive Inhibition : It may inhibit specific enzymes or receptors through competitive binding, altering their functional states.
Research Findings
Several studies have focused on the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including RKO and HeLa. The results indicated an IC50 value below 50 µM for RKO cells, suggesting significant inhibitory effects on cell proliferation.
-
Antioxidant Activity :
- In vitro assays demonstrated that this compound scavenged free radicals effectively, highlighting its potential as an antioxidant agent.
Future Directions
Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Investigations should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
- Structural Analogues : Exploring derivatives and analogues may enhance understanding and improve efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
